4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
The compound “4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a thiophen-2-yl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central benzene ring. The morpholinosulfonyl, thiophen-2-yl, and ethyl groups would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholinosulfonyl, thiophen-2-yl, and benzamide groups. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones involved reactions that could be related to the structural manipulation of compounds similar to "4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide". These reactions demonstrate the versatility of thioamide compounds in synthesizing heterocyclic structures with potential therapeutic applications (Jagodziński, Wesołowska, & Sośnicki, 2000).
- The interaction of (2-bromophenyl)thioacetic acid morpholide with copper(II) chloride was studied, showing the cyclization to 2-(morpholin-4-yl)-1-benzothiophene, highlighting the complex formation involving morpholine structures, which might reflect on the synthetic pathways and interactions of "this compound" (Petrov et al., 2020).
Biological Activities
- Novel (2-morpholinylmethyl)benzamide derivatives were investigated for their potential medicinal applications, indicating a broad scope for the investigation of morpholine derivatives in drug discovery and development. Although not directly mentioning "this compound", the study sheds light on the relevance of morpholine and benzamide structures in pharmaceutical research (Zhang, 2009).
- Research into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, explored their structural characterization and antifungal activity. This demonstrates the interest in exploring the biological activities of compounds containing morpholino and benzamide groups, which could extend to "this compound" (Weiqun et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-8-7-15-2-1-13-24-15)14-3-5-16(6-4-14)25(21,22)19-9-11-23-12-10-19/h1-6,13H,7-12H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRVCGUKLVLJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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